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Compound of Interest |

Compound Name: 5-Chlorotryptophol
CAS No.: 61220-51-7
Cat. No.: B1314208
- 7

CAS Registry Number: 61220-51-7 IUPAC Name: 2-(5-chloro-1H-indol-3-yl)ethanol Molecular
Formula: C10H10CINO[1]

Executive Technical Summary

5-Chlorotryptophol is a synthetic indole derivative characterized by a chlorine substitution at
the C5 position and a hydroxyethyl side chain at C3.[1] It serves as a critical intermediate in the
synthesis of melatonin receptor agonists (MT1/MT2) and serotonin modulators. Unlike its
natural analog 5-hydroxytryptophol (a biomarker for alcohol metabolism), the 5-chloro variant is
primarily utilized as a lipophilic probe to map the halogen-binding pockets of G-protein-coupled
receptors (GPCRS).

Its structural significance lies in the bioisosteric replacement of the 5-methoxy group of
melatonin or the 5-hydroxy group of serotonin with chlorine, enhancing membrane permeability
and metabolic stability while retaining core binding affinity.

Molecular Architecture & Physicochemical
Properties

The molecule consists of a planar indole scaffold which acts as the hydrophobic anchor. The
C5-chlorine atom introduces a distinct electronic and steric profile compared to the native 5-
hydroxy or 5-methoxy groups found in endogenous tryptamines.
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Structural Connectivity Map

The following diagram illustrates the functional connectivity of the molecule, highlighting the
pharmacophore regions critical for receptor interaction.
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Figure 1: Pharmacophore map of 5-Chlorotryptophol showing functional regions.

Physicochemical Data Profile

Property Value Significance

] Fragment-like, suitable for lead
Molecular Weight 195.65 g/mol o
optimization.[1]

Higher lipophilicity than
LogP (Predicted) ~25-29 tryptophol (LogP ~1.8),

improving BBB penetration.

H-Bond Donors 2 Indole NH and Hydroxyl OH.[1]

H-Bond Acceptors 1 Hydroxyl Oxygen.[1]

Indicates excellent passive
Topological Polar Surface Area 36 A2
membrane transport.

Very weak acid; remains
pKa (Indole NH) ~16.5 . i
neutral at physiological pH.[1]

Advanced Synthesis Protocol
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The most robust laboratory-scale synthesis utilizes the Speeter-Anthony procedure adaptation
or the direct reduction of 5-chloroisatin.[1] The protocol below details the reduction of 5-
chloroindole-3-glyoxyl chloride, which ensures high regioselectivity and purity.

Reaction Scheme Overview

e Acylation: 5-Chloroindole + Oxalyl Chloride

5-Chloroindole-3-glyoxyl chloride.[1]

 Esterification/Amidation (Optional): Conversion to glyoxylate ester or amide for easier
handling.[1]

e Reduction: Lithium Aluminum Hydride (LiAlH4) reduction of the glyoxyl intermediate to the
tryptophol.[1]

Detailed Methodology (Self-Validating Protocol)

Reagents:

5-Chloroindole (1.0 eq)

Oxalyl Chloride (1.2 eq)

Lithium Aluminum Hydride (LiAlH4) (3.0 eq)[1]

Anhydrous Tetrahydrofuran (THF)

Diethyl Ether
Step 1: Formation of the Glyoxyl Intermediate
¢ Dissolve 5-chloroindole in anhydrous diethyl ether at 0°C under nitrogen atmosphere.

» Dropwise add oxalyl chloride. The solution will turn yellow/orange, and a precipitate (the
glyoxyl chloride) will form immediately.

e Stir for 1 hour at 0°C, then 2 hours at room temperature.
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 Validation: TLC should show complete consumption of the starting indole.

« Isolate the solid intermediate by filtration (avoid moisture exposure).

Step 2: Reduction to 5-Chlorotryptophol

Suspend LiAlH4 in anhydrous THF in a dry 3-neck flask under nitrogen. Cool to 0°C.

» Slowly add the glyoxyl chloride intermediate (solid or dissolved in THF) to the hydride
suspension. Caution: Exothermic reaction with gas evolution.

e Heat to reflux for 4—6 hours to ensure complete reduction of both the ketone and the acid
chloride/ester functionalities.

o Workup (Fieser Method): Cool to 0°C. Carefully quench by adding:

o mL water
o mL 15% NaOH
o mL water (where

is the weight of LiAlH4 in grams).
« Stir until the aluminum salts form a granular white precipitate. Filter through Celite.
» Concentrate the filtrate to yield crude 5-chlorotryptophol.

 Purification: Recrystallize from benzene/hexane or purify via silica gel flash chromatography
(Eluent: EtOAc/Hexane).

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthesis workflow via the glyoxyl chloride route.

Analytical Characterization (Validation)
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To confirm the identity of the synthesized compound, compare spectral data against these
standard values.

Nuclear Magnetic Resonance (*H NMR)

Solvent: CDCIs or DMSO-de[1]

e Aromatic Region (3H):

o

H4 (d, ~7.5 ppm): Doublet, deshielded by the indole ring current.

[¢]

H7 (d, ~7.2 ppm): Doublet.

o

H6 (dd, ~7.0 ppm): Doublet of doublets, characteristic of the 5-Cl substitution pattern.

[e]

Indole NH (br s, >10 ppm): Broad singlet, exchangeable with D20.[1]
e Side Chain (4H):
o CH2-OH (t, ~3.8 ppm): Triplet, deshielded by oxygen.

o Ar-CH: (t, ~2.9 ppm): Triplet, benzylic protons.

Mass Spectrometry (MS)

e Molecular lon: m/z 195 (M*) and 197 (M+2).

 |Isotope Pattern: A characteristic 3:1 ratio between the 195 and 197 peaks confirms the
presence of a single Chlorine atom.

Biological Interface & Pharmacology

5-Chlorotryptophol is primarily investigated for its interaction with Melatonin Receptors (MT1
and MT2).

Mechanism of Action[2][3][4][5][6]

e Melatonin Receptors: The 5-chloro substituent mimics the 5-methoxy group of melatonin.[1]
The chlorine atom occupies a specific hydrophobic pocket in the receptor, often leading to
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high affinity binding.

¢ Serotonin Receptors: It may show weak affinity for 5-HT receptors but lacks the basic amine
nitrogen required for strong activation of 5-HT1/5-HT2 subtypes, making it more selective for
non-aminergic targets or as a neutral antagonist scaffold.[1]

* Metabolic Stability: The chlorine atom blocks metabolic hydroxylation at the 5-position,
potentially extending the half-life compared to unsubstituted tryptophols.

Biological Pathway Map
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Figure 3: Simplified signaling pathway for melatonin receptor modulation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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